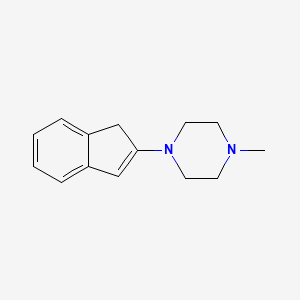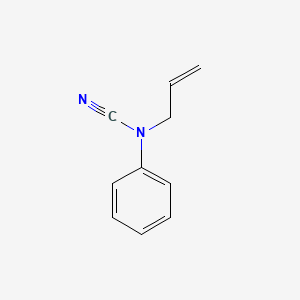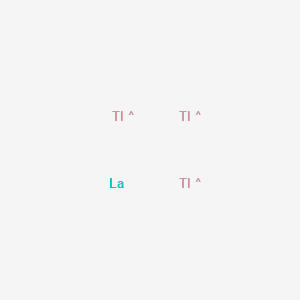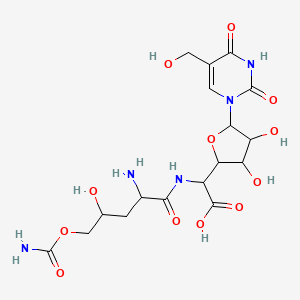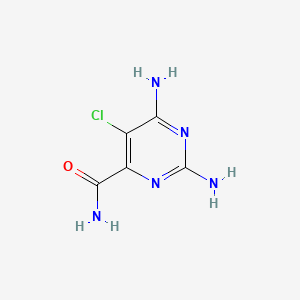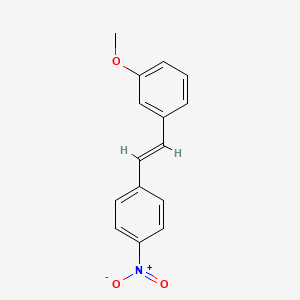
3,3'-Dichloro-2,2'-dimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl: is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to the biphenyl structure. The biphenyl core consists of two benzene rings connected by a single bond, allowing for various substitutions that can significantly alter its chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of benzene rings using alkyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods: Industrial production of 3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl often involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions involve the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of biphenyl quinones or other oxygenated derivatives.
Reduction Products: Reduction can result in the formation of biphenyl hydrocarbons with fewer oxygen atoms.
Substitution Products: Substitution reactions can yield a variety of biphenyl derivatives with different functional groups, such as hydroxyl or alkyl groups.
Applications De Recherche Scientifique
Chemistry: 3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of biphenyl derivatives on cellular processes. It can serve as a model compound for investigating the interactions between biphenyls and biological macromolecules .
Medicine: Its biphenyl structure is a common motif in pharmaceuticals, making it a valuable scaffold for drug design .
Industry: In the industrial sector, 3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl is used in the production of polymers, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of 3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
3,3’-Dichlorobiphenyl: Similar in structure but lacks the methyl groups, leading to different chemical properties and reactivity.
2,2’-Dimethylbiphenyl: Lacks the chlorine atoms, resulting in different reactivity and applications.
4,4’-Dichlorobiphenyl: Chlorine atoms are positioned differently, affecting its chemical behavior and uses.
Uniqueness: 3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl is unique due to the specific positioning of its chlorine and methyl groups. This unique arrangement imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
19482-21-4 |
|---|---|
Formule moléculaire |
C14H12Cl2 |
Poids moléculaire |
251.1 g/mol |
Nom IUPAC |
1-chloro-3-(3-chloro-2-methylphenyl)-2-methylbenzene |
InChI |
InChI=1S/C14H12Cl2/c1-9-11(5-3-7-13(9)15)12-6-4-8-14(16)10(12)2/h3-8H,1-2H3 |
Clé InChI |
OGBYXKCQJHWOHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)C2=C(C(=CC=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


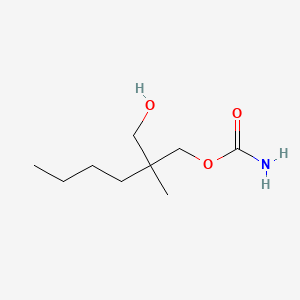
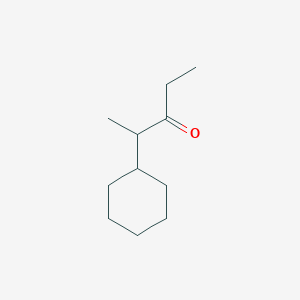
![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)


